molecular formula C12H22N2O5 B1406634 Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate CAS No. 1706454-98-9

Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate

Cat. No.: B1406634
CAS No.: 1706454-98-9
M. Wt: 274.31 g/mol
InChI Key: YEXZQVJYODCDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate is a complex organic compound with the molecular formula C12H22N2O5. This compound is known for its unique structure, which includes a hydrazino group and a tert-butoxy group. It is often used as an intermediate in the synthesis of various organic compounds and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate typically involves the reaction of ethyl 4-oxobutanoate with tert-butyl 2-oxoethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are typically mixed in large reactors, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The product is then purified using methods such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hydrazinyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-5-18-10(16)7-6-9(15)14-13-8-11(17)19-12(2,3)4/h13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXZQVJYODCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.